molecular formula C19H21NO2 B1677029 Nuciferine CAS No. 475-83-2

Nuciferine

Cat. No. B1677029
CAS RN: 475-83-2
M. Wt: 295.4 g/mol
InChI Key: ORJVQPIHKOARKV-OAHLLOKOSA-N
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Description

Nuciferine is an alkaloid found within the plants Nymphaea caerulea and Nelumbo nucifera . It has been associated with various pharmacological activities, including potential anti-inflammatory effects .


Molecular Structure Analysis

Nuciferine’s molecular structure is characterized by an aromatic ring, which is a common feature of alkaloids . Its IUPAC name is (6aR)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline .


Chemical Reactions Analysis

Nuciferine has been modified through various reactions, including O-dealkylation, N-dealkylation, and ring aromatization, resulting in the creation of several derivatives .


Physical And Chemical Properties Analysis

Nuciferine has a molecular formula of C19H21NO2 and a molar mass of 295.376 g/mol . It is a natural product found in various organisms, including Ziziphus jujuba and Paliurus hemsleyanus .

Scientific Research Applications

Anti-Ischemic Stroke Mechanism

Nuciferine, an aporphine alkaloid monomer extracted from lotus leaves, has been shown to have neuroprotective effects, particularly in treating cerebrovascular diseases like ischemic stroke. Research demonstrates that nuciferine significantly improves neurological deficits and ameliorates cerebral edema and infarction in rats, indicating its potential in stroke therapy by regulating metabolism (Wu et al., 2020).

Anti-Tumor Activity

A study utilizing network pharmacology and experimental validation revealed that nuciferine exhibits anti-tumor effects against human neuroblastoma and mouse colorectal cancer both in vitro and in vivo. The anti-tumor mechanism of nuciferine was found to involve inhibiting the PI3K-AKT signaling pathway and IL-1 levels in cancer cells (Qi et al., 2016).

Effect on Hepatic Steatosis and Diabetes

Nuciferine has shown promising results in treating hepatic steatosis and improving liver injury in diabetic conditions. It appears to positively affect lipid and glucose metabolism in Type 2 diabetes mellitus (T2DM) models, suggesting a potential therapeutic role for nuciferine in diabetes and related liver diseases (Zhang et al., 2018).

Impact on Obesity and Metabolic Disorders

Research indicates that nuciferine can ameliorate obesity and related metabolic disorders. It affects gut microbiota composition and functions, which are crucial in the pathogenesis of metabolic diseases. Nuciferine supplementation has been shown to prevent weight gain,reduce fat accumulation, and improve lipid metabolic disorders, suggesting its potential as a therapeutic agent for obesity (Wang et al., 2020).

Potential in Pancreatic Cancer Treatment

Nuciferine has been studied for its potential in enhancing the sensitivity of pancreatic cancer cells to the chemotherapy drug gemcitabine. This effect is mediated through AMPK-induced downregulation of HMGCR, which leads to the phosphorylation of YAP, a protein implicated in cancer cell proliferation and survival. These findings open up new avenues for using nuciferine in pancreatic cancer treatment, particularly in overcoming drug resistance (Zhou et al., 2019).

Reduction of Hyperuricemia and Kidney Inflammation

Nuciferine has demonstrated effectiveness in reducing serum urate levels and improving kidney function in hyperuricemic mice. It modulates the expression of various renal transporters and suppresses renal inflammation, suggesting its potential in treating hyperuricemia and associated kidney inflammation (Wang et al., 2015).

Future Directions

Nuciferine has shown potential as an anti-tumor agent against human neuroblastoma and mouse colorectal cancer in vitro and in vivo, through inhibiting the PI3K-AKT signaling pathways and IL-1 levels . It also showed significant tumor control in glioblastoma xenograft BALB/c nude mouse models . These findings suggest that nuciferine could be a potential drug for the treatment of certain types of cancer .

properties

IUPAC Name

(6aR)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-20-9-8-13-11-16(21-2)19(22-3)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,11,15H,8-10H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJVQPIHKOARKV-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963862
Record name (-)-Nuciferine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nuciferine

CAS RN

475-83-2
Record name (-)-Nuciferine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nuciferine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Nuciferine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nuciferine
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Record name NUCIFERINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,220
Citations
X Huang, N Hao, G Chen, S Liu, Z Che - Industrial Crops and Products, 2022 - Elsevier
Nuciferine is an aporphine alkaloid first isolated from Nelumbo nucifera Gaertn as the main bioactive ingredient. Additionally, it was also obtained from some other plants. Nuciferine …
Number of citations: 7 www.sciencedirect.com
T Zhao, Y Zhu, R Zhao, S Xiong, J Sun, J Zhang… - Pharmacological …, 2023 - Elsevier
… structure-activity relationships of dietary nuciferine. Moreover, biological activities and … nuciferine against multiple diseases, thereby improving the utilization and application of nuciferine…
Number of citations: 2 www.sciencedirect.com
SK Bhattacharya, R Bose, P Ghosh, VJ Tripathi… - …, 1978 - Springer
(-)-Nuciferine and its Hofmann degradation product atherosperminine showed divergent psychopharmacological effects. Because nuciferine has been reported to be a neuroleptic and …
Number of citations: 49 link.springer.com
Y Wan, J Xia, J Xu, L Chen, Y Yang, JJ Wu… - Pharmacological …, 2022 - Elsevier
Obesity, is an increasingly global public health problem associated complications. However, the proven anti-obesity agents are inefficient with adverse side effects; hence attention is …
Number of citations: 29 www.sciencedirect.com
Q Qi, R Li, H Li, Y Cao, M Bai, X Fan, S Wang… - Acta Pharmacologica …, 2016 - nature.com
… of nuciferine was validated by in vitro and in vivo experiments. The anti-tumor mechanisms of nuciferine … mice were exposed to nuciferine in the following two ways: nuciferine (1) and …
Number of citations: 73 www.nature.com
W Ma, Y Lu, R Hu, J Chen, Z Zhang, Y Pan - Talanta, 2010 - Elsevier
The application of ionic liquids based microwave-assisted extraction (ILMAE) was successfully developed for extracting three alkaloids N-nornuciferine, O-nornuciferine, and nuciferine …
Number of citations: 237 www.sciencedirect.com
Y Yu, J Lu, L Sun, X Lyu, X Chang, X Mi, M Hu… - Biomedicine & …, 2021 - Elsevier
… of nuciferine were substantially abolished when combined with antibiotics. Metagenomic analysis showed that nuciferine … was closely related to the therapeutic effect of nuciferine. …
Number of citations: 42 www.sciencedirect.com
H Gao, L Zhang, A Zhu, X Liu, T Wang… - Journal of Agricultural …, 2020 - ACS Publications
Nuciferine (NF) is one of the main constituents of Lotus (Nelumbo nucifera) leaves which have been widely used in both food and drug formulations in China. Although possessing a …
Number of citations: 15 pubs.acs.org
F Guo, X Yang, X Li, R Feng, C Guan, Y Wang, Y Li… - PloS one, 2013 - journals.plos.org
… Although various physiological nuciferine activities have … the protective effects of nuciferine supplementation on liver … was significantly suppressed by nuciferine supplementation. In …
Number of citations: 95 journals.plos.org
Y Wang, W Yao, B Li, S Qian, B Wei, S Gong… - … & molecular medicine, 2020 - nature.com
Gut microbiota dysbiosis has a significant role in the pathogenesis of metabolic diseases, including obesity. Nuciferine (NUC) is a main bioactive component in the lotus leaf that has …
Number of citations: 63 www.nature.com

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